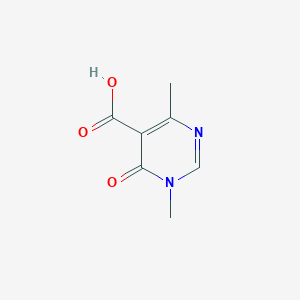

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that has been studied for its potential use in the treatment of hyperuricemia-associated diseases . It is a type of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC), which has been reported to have remarkable activities as xanthine oxidase inhibitors (XOIs) .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds were synthesized by reductive dethionation of the corresponding 2-thiono-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies . The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .Mecanismo De Acción

Target of Action

The primary target of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

The inhibition of XO affects the purine catabolism pathway, which is responsible for the breakdown of purines to uric acid. By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .

Result of Action

The primary result of the compound’s action is the reduction of uric acid levels in the body. This is beneficial in the treatment of hyperuricemia-associated diseases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several advantages in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods. However, this compound has some limitations in lab experiments. It is insoluble in water, which limits its use in aqueous solutions. This compound is also sensitive to light and heat, which can affect its stability.

Direcciones Futuras

There are several future directions for the study of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. One direction is to further investigate its mechanism of action and its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, future studies could focus on improving the solubility and stability of this compound for use in aqueous solutions.

Métodos De Síntesis

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be synthesized using different methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The most commonly used method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction produces this compound as the main product.

Aplicaciones Científicas De Investigación

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential use in various biological and medicinal applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

Propiedades

IUPAC Name |

1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZOEARKGFXQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)

![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)

![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)

![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)